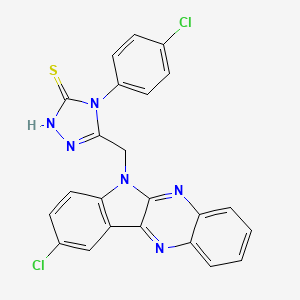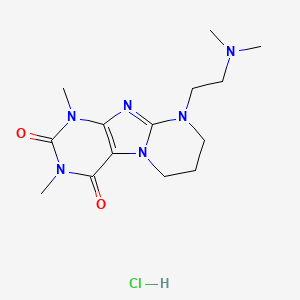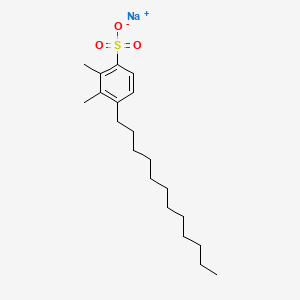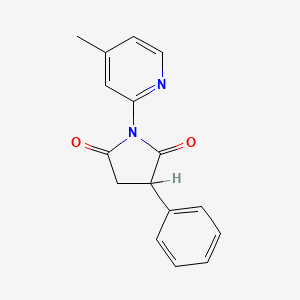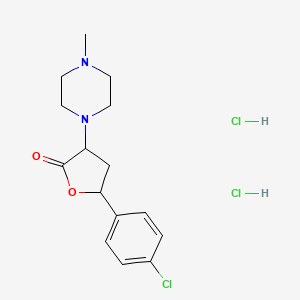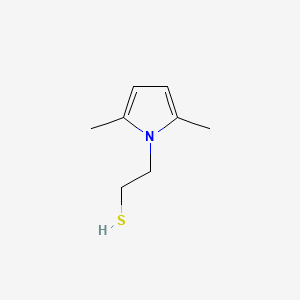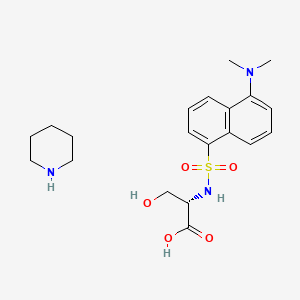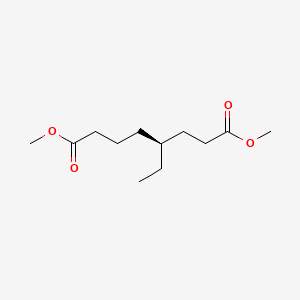
3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate is a complex organic compound that features a triazolium core with an azo linkage and a benzylmethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate typically involves the following steps:
Formation of the Azo Linkage: The azo linkage is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with another aromatic compound to form the azo linkage.
Triazolium Core Formation: The triazolium core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Final Assembly: The benzylmethylamino group is introduced through a substitution reaction, and the final product is obtained by methylation and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The benzylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Corresponding amines from the cleavage of the azo linkage.
Substitution Products: Derivatives with different substituents replacing the benzylmethylamino group.
Aplicaciones Científicas De Investigación
3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with molecular targets through its azo linkage and triazolium core. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an electron donor or acceptor in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Compounds with similar azo linkages, such as methyl orange and methyl red.
Triazolium Compounds: Other triazolium-based compounds used in organic synthesis and as catalysts.
Uniqueness
3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85068-64-0 |
|---|---|
Fórmula molecular |
C19H24N6O4S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;methyl sulfate |
InChI |
InChI=1S/C18H21N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-19-14-23(2)24(18)3;1-5-6(2,3)4/h4-12,14H,13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
LIRMGYSKOMHODJ-UHFFFAOYSA-M |
SMILES canónico |
CN1C(=NC=[N+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






